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Imidazo[2,1-c][1,2,4]triazin-3-amine

Cat. No.: B13104647
CAS No.: 253878-28-3
M. Wt: 135.13 g/mol
InChI Key: VVCNEQLDZNUCQA-UHFFFAOYSA-N
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Description

Significance of Imidazo-Fused Triazine Scaffolds in Chemical Biology and Medicinal Chemistry

The imidazo[1,2-b] nih.govmdpi.comontosight.aitriazine scaffold, a close structural relative, has been identified as a valuable framework in drug discovery. researchgate.net These compounds are recognized as ligands for the benzodiazepine (B76468) binding site of GABA(A) receptors and have shown functional selectivity for the α2/α3 subtypes over the α1 subtype, suggesting their potential in the development of anxiolytic agents with a reduced side-effect profile. researchgate.net Furthermore, derivatives of this scaffold have been investigated as potent inhibitors of the c-Met proto-oncogene, a receptor tyrosine kinase implicated in various cancers. google.com

The broader family of imidazo-fused heterocycles has demonstrated a wide array of biological activities. For instance, imidazo[1,2-a]pyridines are present in numerous natural products and pharmaceutical agents and are known to possess analgesic, anti-tumor, and anti-inflammatory properties. mdpi.com Similarly, imidazothiazole derivatives have been explored for their diverse pharmacological activities. nih.gov The introduction of an amine group, as seen in 3-aminoimidazo[1,2-α]pyridine compounds, has been shown to be a key determinant of their anticancer activity. nih.gov

The significance of the imidazo-fused triazine core is further underscored by its amenability to chemical modification, allowing for the generation of diverse libraries of compounds for biological screening. The synthesis of these scaffolds can be achieved through various methods, including microwave-assisted organic synthesis, which offers a rapid and efficient route to these valuable molecules. nih.gov

Historical Context of Fused 1,2,4-Triazine (B1199460) Research

The study of 1,2,4-triazines and their fused derivatives has a rich history in heterocyclic chemistry. These compounds have long been recognized for their wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. ijpsr.info The synthesis of the 1,2,4-triazine ring system can be accomplished through several routes, with one of the most common being the cyclocondensation of carboxamidrazones with 1,2-dicarbonyl compounds. mdpi.com

Early research into fused 1,2,4-triazines laid the groundwork for the development of more complex and biologically active molecules. The exploration of different fusion patterns, such as the creation of imidazo[4,5-e] nih.govnih.govthiazino[2,3-c] nih.govmdpi.comontosight.aitriazines, has demonstrated the versatility of the 1,2,4-triazine core as a building block for novel heterocyclic systems. nih.gov The development of synthetic methodologies, such as the use of microwave irradiation, has significantly accelerated the pace of discovery in this field. nih.gov

The investigation of structure-activity relationships (SAR) has been a central theme in the history of fused 1,2,4-triazine research. For example, studies on imidazo[2,1-c] nih.govmdpi.comontosight.aitriazine derivatives have revealed that the nature and position of substituents on the fused ring system can have a profound impact on their antimicrobial activity. researchgate.net

Scope and Research Objectives for Imidazo[2,1-c]nih.govmdpi.comontosight.aitriazin-3-amine

While the broader class of imidazo-fused triazines has been extensively studied, the specific compound Imidazo[2,1-c] nih.govmdpi.comontosight.aitriazin-3-amine represents a focused area for future investigation. Based on the known biological activities of related scaffolds, the primary research objectives for this compound and its close derivatives are multifaceted:

Exploration of Anticancer Activity: Given that many fused 1,2,4-triazine and 3-amino-imidazo-heterocyclic systems exhibit potent anticancer properties, a key objective is to synthesize and evaluate Imidazo[2,1-c] nih.govmdpi.comontosight.aitriazin-3-amine for its cytotoxic effects against a panel of human cancer cell lines. nih.govijpsr.info

Investigation of Antimicrobial Potential: The established antibacterial and antifungal properties of imidazo[2,1-c] nih.govmdpi.comontosight.aitriazine derivatives provide a strong rationale for assessing the antimicrobial spectrum of the 3-amino substituted analog. researchgate.net

Elucidation of Mechanism of Action: A critical research goal is to identify the molecular targets and signaling pathways through which Imidazo[2,1-c] nih.govmdpi.comontosight.aitriazin-3-amine exerts its biological effects. This could involve studies on enzyme inhibition, receptor binding, or interference with protein-protein interactions.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the Imidazo[2,1-c] nih.govmdpi.comontosight.aitriazin-3-amine core will be essential to optimize its biological activity and pharmacokinetic properties. This will involve the synthesis of a library of analogs with diverse substituents on both the imidazole (B134444) and triazine rings.

Development of Novel Synthetic Methodologies: The pursuit of more efficient, scalable, and environmentally friendly synthetic routes to Imidazo[2,1-c] nih.govmdpi.comontosight.aitriazin-3-amine and its derivatives remains an important objective for enabling further biological evaluation and potential development. nih.gov

Table 1: Biological Activities of Related Imidazo-Fused Heterocycles

Compound Class Biological Activity Reference
Imidazo[1,2-b] nih.govmdpi.comontosight.aitriazines Anxiolytic (GABA(A) receptor modulation) researchgate.net
Imidazo[1,2-b] nih.govmdpi.comontosight.aitriazines Anticancer (c-Met inhibition) google.com
Imidazo[1,2-a]pyridines Analgesic, Anti-tumor, Anti-inflammatory mdpi.com
3-Aminoimidazo[1,2-α]pyridines Anticancer nih.gov

Table 2: Historical Milestones in Fused 1,2,4-Triazine Research

Time Period Key Development Significance
Early 20th Century Initial synthesis and characterization of the 1,2,4-triazine ring. Laid the foundation for the field of triazine chemistry.
Mid-20th Century Discovery of the broad-spectrum biological activities of 1,2,4-triazine derivatives. Spurred interest in their potential as therapeutic agents. ijpsr.info
Late 20th Century Development of diverse synthetic methods for fused 1,2,4-triazine systems. Enabled the creation of more complex and potent analogs. mdpi.com
Early 21st Century Application of modern synthetic techniques like microwave-assisted synthesis. Accelerated the discovery and optimization of lead compounds. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5N5 B13104647 Imidazo[2,1-c][1,2,4]triazin-3-amine CAS No. 253878-28-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

253878-28-3

Molecular Formula

C5H5N5

Molecular Weight

135.13 g/mol

IUPAC Name

imidazo[2,1-c][1,2,4]triazin-3-amine

InChI

InChI=1S/C5H5N5/c6-4-3-10-2-1-7-5(10)9-8-4/h1-3H,6H2

InChI Key

VVCNEQLDZNUCQA-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=NC2=N1)N

Origin of Product

United States

Synthetic Methodologies for Imidazo 2,1 C 1 2 3 Triazin 3 Amine and Its Derivatives

Classical Synthetic Approaches

Classical synthetic routes remain fundamental in constructing the core structure of imidazo[2,1-c] rsc.orgresearchgate.netnih.govtriazin-3-amine and its analogues. These methods often involve the sequential formation of the imidazole (B134444) and triazine rings or the annulation of one ring onto a pre-existing other.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. The Groebke–Blackburn–Bienaymé (GBB) three-component reaction is a notable example used for the synthesis of various fused imidazole systems, which can be adapted for the imidazo[1,2-a]pyrazine (B1224502) scaffold, a close structural relative of the target compound. rug.nlmdpi.com This reaction typically involves an aminopyridine, an aldehyde, and an isocyanide, often catalyzed by a Lewis or Brønsted acid. nih.gov

The versatility of the GBB-3CR allows for the introduction of a wide range of substituents on the resulting heterocyclic system. For instance, a variety of aromatic, heteroaromatic, and even aliphatic aldehydes can be successfully employed, leading to a diverse library of compounds. rug.nlnih.gov The reaction conditions are generally mild, and the use of catalysts like scandium(III) triflate can facilitate the reaction at room temperature. rug.nl

Table 1: Examples of GBB-3CR for the Synthesis of Fused Imidazole Scaffolds

Amidine ComponentAldehydeIsocyanideCatalystProduct Scaffold
2-AminopyridineBenzaldehydeCyclohexylisonitrileSc(OTf)₃Imidazo[1,2-a]pyridine (B132010)
Pyrazine-2,3-diamineBenzaldehyde2,6-Dimethylphenyl isocyanideSc(OTf)₃Imidazo[1,2-a]pyrazine
2-AminopyridinesVarious aromatic/aliphatic aldehydesVarious isocyanidesPhosphotungstic acidImidazo[1,2-a]pyridines

This table is illustrative of the GBB-3CR for related scaffolds, demonstrating the potential for application in Imidazo[2,1-c] rsc.orgresearchgate.netnih.govtriazin-3-amine synthesis.

Cyclization reactions are a cornerstone in the synthesis of fused heterocyclic systems like imidazo[2,1-c] rsc.orgresearchgate.netnih.govtriazine. These reactions typically involve the intramolecular condensation of a suitably functionalized precursor. For example, the synthesis of 6,8-bis(methylsulfanyl)imidazo[2,1-f] rsc.orgresearchgate.netnih.govtriazine is achieved through the cyclization of a 1,2,4-triazine (B1199460) with chloroacetaldehyde (B151913) or its dimethyl acetal. rsc.org

Another approach involves the base-induced rearrangement and cyclization of functionalized imidazo[4,5-e]thiazolo[2,3-c] rsc.orgresearchgate.netnih.govtriazines to yield imidazo[4,5-e] rsc.orgbeilstein-journals.orgthiazino[2,3-c] rsc.orgresearchgate.netnih.govtriazines. beilstein-journals.orgnih.govresearchgate.net This cascade sequence, involving hydrolysis and skeletal rearrangement, demonstrates the utility of pre-existing heterocyclic systems as templates for constructing more complex fused structures. beilstein-journals.orgnih.govresearchgate.net The reaction of imidazo[4,5-e]-1,2,4-triazine-3-thiones with acetylenedicarboxylic acid esters also leads to functionalized imidazothiazolotriazine derivatives through cyclization. nih.gov

A key strategy for forming pyrazolo[3,4-d] rsc.orgresearchgate.netbeilstein-journals.orgtriazines, another class of fused triazines, involves the cyclative cleavage of pyrazolyltriazenes. beilstein-journals.org This method utilizes a protected diazonium species that, upon cleavage, undergoes cyclization to form the target triazine ring. beilstein-journals.org

Condensation reactions are widely employed in the synthesis of fused triazine systems. These reactions involve the joining of two or more molecules with the elimination of a small molecule, such as water or an alcohol. The synthesis of 6-methylsulfanyl derivative of C-ribosyl imidazo[2,1-f] rsc.orgresearchgate.netnih.govtriazines involves the condensation of a monocyclic 1,2,4-triazine with a bromo aldehyde, which is accompanied by cyclization. rsc.org

Similarly, the reaction of 4-arylidene-2-hydrazino-1-phenyl-1H-imidazol-5(4H)-ones with reagents like pyruvic acid, chloroacetyl chloride, and phenacyl bromide derivatives leads to the formation of novel imidazo[2,1-c] rsc.orgresearchgate.netnih.govtriazine derivatives. researchgate.net This approach highlights the use of a pre-formed imidazole precursor which then undergoes condensation and cyclization to build the triazine ring.

Advanced Synthetic Strategies

To improve reaction efficiency, reduce environmental impact, and access a wider range of derivatives, advanced synthetic strategies are increasingly being adopted.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to shorter reaction times, higher yields, and improved product purity compared to conventional heating methods. nih.govmdpi.comnih.gov This technology has been successfully applied to the synthesis of various fused imidazole and triazole derivatives.

For instance, the GBB-3CR for the synthesis of imidazo[1,2-a]pyridines can be significantly accelerated using microwave heating, with reactions completed in just 30 minutes. nih.gov Similarly, a sequential two-step, one-pot multicomponent reaction to produce novel imidazo[1,2-a]pyrimidine (B1208166) containing imidazole derivatives is facilitated by microwave irradiation. nih.gov The synthesis of 5-substituted 3-amino-1,2,4-triazoles from aminoguanidine (B1677879) bicarbonate and carboxylic acids has also been efficiently achieved using microwave assistance in sealed vessels at high temperatures. mdpi.com

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis

ReactionConventional MethodMicrowave-Assisted MethodReference
GBB-3CR for Imidazo[1,2-a]pyridinesLonger reaction times30 minutes, high yields (up to 99%) nih.gov
Synthesis of Imidazo[1,2-a]pyrimidine containing imidazolesN/AOne-pot, moderate to good yields (46%-80%) nih.gov
Synthesis of 3-Amino-1,2,4-triazolesN/AHigh yields, scalable mdpi.com

This table illustrates the advantages of microwave-assisted synthesis for related heterocyclic systems.

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize the use and generation of hazardous substances. This includes the use of environmentally benign solvents, catalysts, and energy sources.

A notable example is the development of a green synthetic protocol for imidazo[1,2-a]pyridines via the GBB-3CR using phosphotungstic acid (HPW) as a catalyst in ethanol (B145695) under microwave heating. nih.gov HPW is an economical, non-toxic, and stable catalyst, making it an attractive green alternative to other catalysts that may be expensive or hazardous. nih.gov This methodology allows for a low catalyst loading (2 mol%) and provides the products in high yields. nih.gov

Furthermore, the use of ultrasound-assisted methods and aqueous media can enhance the sustainability of synthetic processes for triazine derivatives. mdpi.com These approaches align with the goals of green chemistry by reducing reliance on volatile organic solvents and minimizing energy consumption. mdpi.com

Diversification Strategies for Imidazo[2,1-c]researchgate.netbeilstein-journals.orgresearchgate.nettriazin-3-amine Scaffolds

The functionalization and elaboration of the core imidazo[2,1-c] researchgate.netbeilstein-journals.orgresearchgate.nettriazine skeleton are essential for generating libraries of compounds for structure-activity relationship (SAR) studies. Various strategies, including cross-coupling reactions, annulations, and rearrangements, can be employed to achieve this diversification.

While specific examples of cross-coupling reactions on the Imidazo[2,1-c] researchgate.netbeilstein-journals.orgresearchgate.nettriazin-3-amine core are not extensively documented, the functionalization of related nitrogen-fused heterocyclic systems, such as imidazo[1,2-a]pyridines, provides a well-established blueprint for potential derivatization strategies. beilstein-journals.org Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. beilstein-journals.org

For analogous systems like imidazo[1,2-a]pyridines, copper-catalyzed reactions have been effectively used for C-N, C-S, and C-O bond formation. beilstein-journals.org For instance, the Sonogashira coupling of bromo-substituted imidazopyridines with terminal alkynes, catalyzed by copper(I), allows for the introduction of alkynyl groups, which can serve as handles for further transformations. beilstein-journals.org Such a strategy could foreseeably be applied to a halogenated Imidazo[2,1-c] researchgate.netbeilstein-journals.orgresearchgate.nettriazine precursor, enabling the introduction of a wide array of substituents.

Table 1: Representative Metal-Catalyzed Cross-Coupling Reactions on Analogous Heterocyclic Cores

Reaction Type Catalyst/Reagents Substrate Example Product Type Potential Application for Imidazo[2,1-c] researchgate.netbeilstein-journals.orgresearchgate.nettriazine
Sonogashira Coupling Cu(I) catalyst, Pd catalyst, base Bromo-imidazo[1,2-a]pyridine, terminal alkyne Alkynyl-imidazo[1,2-a]pyridine Introduction of alkynyl moieties for further functionalization. beilstein-journals.org
N-Arylation CuO Nanoparticles Imidazo[1,2-a]pyridine, aryl halide N-Aryl-imidazo[1,2-a]pyridine Arylation at available nitrogen or carbon positions. beilstein-journals.org

This table is illustrative, based on reactions performed on the analogous imidazo[1,2-a]pyridine scaffold.

Annulation, or ring-forming, reactions are a direct approach to constructing the imidazo[2,1-c] researchgate.netbeilstein-journals.orgresearchgate.nettriazine core. A key strategy involves the cyclization of suitably functionalized imidazole precursors. One documented method utilizes 4-arylidene-2-hydrazino-1-phenyl-1H-imidazol-5(4H)-ones as key intermediates. These compounds, when reacted with reagents like pyruvic acid, chloroacetyl chloride, or phenacyl bromide derivatives, undergo cyclocondensation to yield the desired imidazo[2,1-c] researchgate.netbeilstein-journals.orgresearchgate.nettriazine derivatives. researchgate.net

The reaction of the hydrazino-imidazolone intermediate with α-haloketones (like phenacyl bromides) or α-ketoacids results in the formation of the triazine ring fused to the imidazole core. researchgate.net This approach allows for the incorporation of diversity at various positions of the final scaffold, depending on the substituents present on the starting arylidene group and the cyclizing agent. For example, reacting 4-(4-chlorobenzylidene)-2-hydrazino-1-phenyl-1H-imidazol-5(4H)-one with 2-bromo-1-(p-tolyl)ethan-1-one yields 6-(4-chlorobenzylidene)-4-(4-methylphenyl)-8-phenyl-6,8-dihydroimidazo-[2,1-c] researchgate.netbeilstein-journals.orgresearchgate.nettriazin-7(2H)-one. researchgate.net

More general strategies for forming the 1,2,4-triazine ring often involve [4+2] domino annulation reactions, for example, between amidrazones and 1,2-diketones, which could be adapted for fused systems. rsc.orgresearchgate.net

Skeletal rearrangements and ring contractions are sophisticated methods for accessing novel heterocyclic structures. While direct ring contraction to form the Imidazo[2,1-c] researchgate.netbeilstein-journals.orgresearchgate.nettriazine scaffold is less common, rearrangements of related, more complex systems are well-documented. For instance, base-induced rearrangements of imidazo[4,5-e]thiazolo[3,2-b] researchgate.netbeilstein-journals.orgresearchgate.nettriazines can lead to isomeric imidazo[4,5-e]thiazolo[2,3-c] researchgate.netbeilstein-journals.orgresearchgate.nettriazine derivatives. beilstein-journals.orgnih.gov

Furthermore, a cascade sequence involving hydrolysis and skeletal rearrangement has been used to convert imidazo[4,5-e]thiazolo[2,3-c] researchgate.netbeilstein-journals.orgresearchgate.nettriazin-7(8H)-ylidene)acetic acid esters into imidazo[4,5-e] researchgate.netnih.govthiazino[2,3-c] researchgate.netbeilstein-journals.orgresearchgate.nettriazines upon treatment with potassium hydroxide (B78521) (KOH). beilstein-journals.orgnih.govresearchgate.net This process involves an expansion of the thiazolidine (B150603) ring into a thiazine (B8601807) ring while fused to the imidazotriazine core. beilstein-journals.orgnih.gov These examples highlight how the manipulation of fused heterocyclic systems can lead to novel triazine architectures through skeletal reorganization.

Conversely, the contraction of the 1,2,4-triazine ring itself is a known pathway to imidazole derivatives. researchgate.netjournal-vniispk.ru For example, treatment of 1,2,4-triazin-3-ones with hydroxylamine-O-sulphonic acid can yield imidazolin-2-ones. rsc.org This demonstrates the chemical lability of the triazine ring under certain conditions, a principle that can be exploited in designing synthetic pathways.

Synthesis of Bioactive Analogues and Nucleosides

The imidazotriazine core is a key component in various bioactive molecules, including nucleoside analogues and kinase inhibitors.

Nucleoside analogues are fundamental in antiviral and anticancer drug discovery. The synthesis of C-ribosyl imidazo[2,1-f] researchgate.netbeilstein-journals.orgresearchgate.nettriazines, isomers of the target scaffold, has been reported as potential inhibitors of adenosine (B11128) deaminase (ADA) and adenosine 5'-monophosphate deaminase (AMPDA). rsc.org

The synthetic approach involves the condensation of a monocyclic 1,2,4-triazine, such as 3,5-bis(methylsulfanyl)-1,2,4-triazin-6-amine, with a protected bromo-sugar aldehyde. rsc.org This reaction is accompanied by cyclization to form the protected C-nucleoside. Subsequent chemical modifications, such as the removal of the methylsulfanyl groups, are then performed to yield the final ribofuranoside derivatives. rsc.org This strategy demonstrates a viable pathway for attaching sugar moieties to the imidazotriazine core, creating compounds that mimic natural nucleosides.

Table 2: Key Steps in the Synthesis of Imidazo[2,1-f] researchgate.netbeilstein-journals.orgresearchgate.nettriazine Ribosides

Step Starting Materials Key Reagent/Condition Intermediate/Product Purpose
1. Condensation/Cyclization Monocyclic 1,2,4-triazine, Bromo aldehyde sugar Base Protected C-nucleoside of 6,8-bis(methylsulfanyl)imidazo[2,1-f] researchgate.netbeilstein-journals.orgresearchgate.nettriazine Formation of the fused heterocyclic nucleoside. rsc.org
2. Desulfurization Protected C-nucleoside Hydrazine (B178648), followed by oxidation Protected parent heterocycle nucleoside Removal of activating/protecting groups. rsc.org

The 3-amino-1,2,4-triazine moiety is a recognized pharmacophore for developing protein kinase inhibitors. These compounds often function as ATP-competitive inhibitors. Libraries of 3-amino-1,2,4-triazine derivatives have been synthesized and evaluated for their inhibitory activity against various kinases, including Pyruvate Dehydrogenase Kinases (PDKs), which are implicated in cancer metabolism.

A common synthetic route involves a molecular hybridization approach, combining the 3-amino-1,2,4-triazine scaffold with other pharmacophoric fragments, such as indole (B1671886) or 7-azaindole (B17877) moieties. The synthesis typically starts with the reaction of an α-keto acid with thiocarbonohydrazide to form a 3-thioxo-1,2,4-triazin-5-one intermediate. This intermediate can then be S-alkylated and subsequently reacted with a hydrazine derivative to introduce the desired amine functionality and other substituents.

Table 3: Biological Activity of Representative 3-Amino-1,2,4-triazine Based Kinase Inhibitors

Compound Class Target Kinase Activity Metric Result Reference
Indole-Triazine Hybrids PDK1 IC₅₀ Low micromolar range researchgate.net
Indole-Triazine Hybrids PDK4 IC₅₀ Low micromolar range researchgate.net

These synthetic efforts have led to the discovery of potent and selective kinase inhibitors with promising anticancer potential, demonstrating the therapeutic relevance of the 3-amino-1,2,4-triazine core structure. researchgate.net

Structure Activity Relationships Sar in Imidazo 2,1 C 1 2 3 Triazin 3 Amine Analogues

Systematic Modification of Peripheral Substituents and Core Scaffolds

Systematic modification of the Imidazo[2,1-c] nih.govmdpi.comfrontiersin.orgtriazine core and its peripheral substituents has been a key strategy to delineate the structural requirements for biological potency. Research has primarily focused on the introduction of various aryl and heteroaryl groups and the investigation of their substitution patterns.

The nature of aryl and heteroaryl substituents on the Imidazo[2,1-c] nih.govmdpi.comfrontiersin.orgtriazine ring system plays a pivotal role in modulating cytotoxic activity. A study on a series of 3,4-diphenyl-7-(hetero)arylimidazo[2,1-c] nih.govmdpi.comfrontiersin.orgtriazin-6-amine derivatives revealed distinct SAR trends against various human cancer cell lines, including HL-60 (promyelocytic leukemia), MOLT-4 (T lymphoblastic leukemia), and MCF-7 (breast adenocarcinoma). researchgate.net

The investigation showed that the substitution on the 7-aryl ring is a key determinant of cytotoxic potency. For instance, among derivatives with a substituted 7-phenyl ring, compounds bearing hydroxyl and methoxy (B1213986) groups were particularly effective. researchgate.net In another study focusing on antimicrobial activity, a derivative featuring a 6-(4-Chlorobenzylidene) and a 4-(4-methylphenyl) group was identified as the most potent compound, highlighting the importance of specific halogenated and alkylated aryl substituents for this biological endpoint. researchgate.net

Furthermore, the replacement of the 7-aryl moiety with heterocyclic rings was found to enhance potency against specific cell lines. The introduction of a pyridyl or a furan-2-yl group at this position resulted in compounds with more promising cytotoxicity against the MOLT-4 cell line, demonstrating that heteroaryl substituents can offer advantages in targeting certain cancer types. researchgate.net

Table 1: Cytotoxic Activity of Selected 7-Substituted Imidazo[2,1-c] nih.govmdpi.comfrontiersin.orgtriazin-6-amine Analogues

Compound7-SubstituentTarget Cell LineActivity (IC₅₀ in µM)Reference
6h3-HydroxyphenylHL-609.8 researchgate.net
6o3-Hydroxy-4-methoxyphenylMCF-720.4 researchgate.net
6pPyridin-3-ylMOLT-412.1 researchgate.net
6rFuran-2-ylMOLT-413.0 researchgate.net

The position of functional groups on the peripheral aryl substituents significantly influences the pharmacological activity of Imidazo[2,1-c] nih.govmdpi.comfrontiersin.orgtriazine analogues. The previously mentioned study on cytotoxic derivatives systematically explored the impact of hydroxyl and methoxy group positioning on the 7-phenyl ring. researchgate.net

The results indicated a clear preference for certain substitution patterns. Specifically, a hydroxyl group at the meta-position (position 3) of the phenyl ring, as seen in compound 6h , conferred the highest potency against the HL-60 cell line. researchgate.net When a combination of substituents was present, such as in compound 6o with a 3-hydroxy and a 4-methoxy group, potent activity was observed against MCF-7 cells. This suggests that the interplay between the electronic and steric effects of substituents, dictated by their relative positions, is crucial for achieving high efficacy and can modulate selectivity against different cancer cell types. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.

Despite the utility of QSAR in drug discovery, dedicated QSAR studies specifically focused on the Imidazo[2,1-c] nih.govmdpi.comfrontiersin.orgtriazin-3-amine series have not been extensively reported in the reviewed scientific literature. The development of such models would typically involve generating a dataset of analogues with measured biological activities and then using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to create a predictive equation. This equation could then be used to estimate the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

A critical component of any QSAR study is the analysis of molecular descriptors, which are numerical values that encode different physicochemical properties of a molecule. For the Imidazo[2,1-c] nih.govmdpi.comfrontiersin.orgtriazin-3-amine series, a formal descriptor analysis has not been published. Such an analysis would involve calculating a wide range of descriptors—including electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological descriptors—and identifying which of these are most correlated with biological potency. This would provide quantitative insight into the key molecular features driving the activity of these compounds.

Ligand-Receptor Interactions and Binding Site Analysis

Understanding the interactions between a ligand and its biological target at a molecular level is crucial for structure-based drug design. This is typically achieved through techniques like X-ray crystallography, NMR spectroscopy, and computational methods such as molecular docking.

A detailed binding site analysis for analogues of the Imidazo[2,1-c] nih.govmdpi.comfrontiersin.orgtriazin-3-amine scaffold is not available in the current body of scientific literature. Elucidating the specific receptor or enzyme target for their cytotoxic or antimicrobial effects would be the first step. Subsequent molecular docking or co-crystallization studies would reveal the precise binding mode, identifying key amino acid residues involved in interactions like hydrogen bonding, hydrophobic interactions, or π-π stacking. This information would be invaluable for optimizing the scaffold to enhance binding affinity and selectivity, leading to the design of more effective therapeutic agents.

Preclinical Biological Evaluation and Mechanistic Insights of Imidazo 2,1 C 1 2 3 Triazin 3 Amine

In Vitro Pharmacological Profiling

The in vitro evaluation of Imidazo[2,1-c] sciforum.netresearchgate.netnih.govtriazine derivatives has unveiled a spectrum of biological activities, ranging from cytotoxicity against cancer cells to antimicrobial effects and specific enzyme inhibition.

Cytotoxicity Studies in Cancer Cell Lines

Derivatives of the imidazotriazine scaffold have demonstrated notable cytotoxic effects across a variety of human cancer cell lines. For instance, a series of 2-substituted imidazo[1,2-a]-1,3,5-triazines, which are structurally related to the core compound, were evaluated for their anticancer properties. While most of the synthesized compounds in this particular study were inactive, one derivative, 2-(indolin-1-yl)-7,8-dihydroimidazo[1,2-a]-1,3,5-triazine-4(6H)-thione, exhibited significant cytotoxicity. nih.gov This compound was particularly effective against the RT-4 urinary bladder and MCF-7 breast cancer cell lines, with IC50 values of 6.98 µM and 8.43 µM, respectively. nih.gov In another study, novel 1,3,5-triazine (B166579) derivatives showed dose-dependent cytotoxicity against DLD-1 and HT-29 colon cancer cell lines.

The antiproliferative activity of these compounds highlights their potential as starting points for the development of new anticancer agents. The table below summarizes the cytotoxic activity of a representative imidazo[1,2-a]-1,3,5-triazine derivative.

CompoundCell LineCancer TypeIC50 (µM)
2-(indolin-1-yl)-7,8-dihydroimidazo[1,2-a]-1,3,5-triazine-4(6H)-thioneRT-4Urinary Bladder Cancer6.98 nih.gov
MCF-7Breast Cancer8.43 nih.gov

Antimicrobial Activity Against Bacterial and Fungal Pathogens

Several studies have explored the antimicrobial potential of Imidazo[2,1-c] sciforum.netresearchgate.netnih.govtriazine derivatives. A series of novel derivatives were synthesized and evaluated for their activity against various bacterial and fungal strains. Many of the tested compounds exhibited significant antibacterial and antifungal properties. researchgate.net For example, 6-(4-Chlorobenzylidene)-4-(4-methylphenyl)-8-phenyl-6,8-dihydroimidazo-[2,1-c] sciforum.netresearchgate.netnih.gov triazin-7(2H)-one was identified as a particularly potent compound with low minimum inhibitory concentration (MIC) values. researchgate.net The antimicrobial screening of another series of 1-phenyl-imidazo[2,1-c] sciforum.netresearchgate.netnih.govtriazoles also revealed a broad spectrum of activity, with some compounds inhibiting the growth of clinically important Gram-negative bacteria like E. coli and the Gram-positive bacteria S. aureus. researchgate.net

Conversely, a study on analgesic active imidazo[2,1-c] sciforum.netresearchgate.netnih.govtriazines found that at concentrations of 100 µg/ml and 200 µg/ml, these specific derivatives had no influence on the growth of 106 bacterial strains, 6 yeast-like fungi strains, and 3 mould strains. nih.gov This suggests that the antimicrobial activity is highly dependent on the specific substitutions on the imidazotriazine core.

The following table presents the minimum inhibitory concentration (MIC) values for a selection of imidazo[2,1-c] sciforum.netresearchgate.netnih.govtriazine derivatives against various pathogens.

CompoundOrganismTypeMIC (µg/mL)
Derivative 5dE. coliGram-negative BacteriaNot specified, but active researchgate.net
Derivative 5hS. aureusGram-positive BacteriaNot specified, but active researchgate.net
6-(4-Chlorobenzylidene)-4-(4-methylphenyl)-8-phenyl-6,8-dihydroimidazo-[2,1-c] sciforum.netresearchgate.netnih.gov triazin-7(2H)-oneVarious bacteria and fungiBacteria and FungiLow MIC values reported researchgate.net

Enzyme Inhibition Assays for Specific Protein Targets (e.g., Pyruvate Dehydrogenase Kinases, Adenosine (B11128) Deaminases, AMP Deaminases, c-Met)

The Imidazo[2,1-c] sciforum.netresearchgate.netnih.govtriazine scaffold has been identified as a promising framework for the design of specific enzyme inhibitors.

Pyruvate Dehydrogenase Kinases (PDKs): A library of 3-amino-1,2,4-triazine derivatives demonstrated potent and subtype-selective inhibition of PDKs. nih.gov These enzymes are crucial in cancer cell metabolism. The synthesized compounds dramatically decreased PDK1 catalytic activity, with IC50 values in the sub-micromolar to nanomolar range, significantly outperforming known PDK inhibitors. nih.gov

Adenosine Deaminases (ADA) and AMP Deaminases (AMPD): C-ribosyl imidazo[2,1-f] sciforum.netresearchgate.netnih.govtriazines have been investigated as inhibitors of ADA and AMPD. One riboside derivative was found to be an inhibitor of mammalian ADA with an IC50 of 40 µM. rsc.org Furthermore, 3-[2-(3-carboxy-5,6,7,8-tetrahydronaphthyl)ethyl]imidazo[2,1-f] sciforum.netresearchgate.netnih.govtriazine was a potent inhibitor of all three human AMPD isozymes (AMPD1, AMPD2, and AMPD3), with IC50 values ranging from 0.9 to 5.7 µM. nih.govresearchgate.net

c-Met: While research on the specific Imidazo[2,1-c] sciforum.netresearchgate.netnih.govtriazin-3-amine core is limited, a closely related series of imidazo[1,2-b] sciforum.netresearchgate.netnih.govtriazines has been patented as inhibitors of the c-Met proto-oncogene, a receptor tyrosine kinase implicated in cancer. google.com This suggests that the broader imidazotriazine scaffold has the potential to target this important cancer-related enzyme.

Target EnzymeCompound SeriesRepresentative IC50 Value
Pyruvate Dehydrogenase Kinase 1 (PDK1)3-amino-1,2,4-triazine derivatives0.01 - 0.1 µM nih.gov
Adenosine Deaminase (ADA)C-ribosyl imidazo[2,1-f] sciforum.netresearchgate.netnih.govtriazine40 µM rsc.org
AMP Deaminase 3 (AMPD3)3-[2-(3-carboxy-5,6,7,8-tetrahydronaphthyl)ethyl]imidazo[2,1-f] sciforum.netresearchgate.netnih.govtriazine0.9 µM nih.govresearchgate.net

Modulation of G-Protein-Coupled Receptor (GPCR) Activity

Currently, there is a lack of specific research data on the direct modulation of G-protein-coupled receptor (GPCR) activity by compounds with the Imidazo[2,1-c] sciforum.netresearchgate.netnih.govtriazin-3-amine core structure. However, studies on related scaffolds provide some context. For example, 1,2,4-triazine (B1199460) derivatives have been identified as antagonists of the adenosine A2A receptor, a GPCR involved in Parkinson's disease. nih.gov Another study reported on 1,2,4-triazine derivatives as antagonists for GPR84, a proinflammatory GPCR. acs.org Additionally, the isomeric imidazo[1,2-b] sciforum.netresearchgate.netnih.govtriazine scaffold has been explored for its activity as selective agonists of GABA(A) receptors, which are ligand-gated ion channels rather than GPCRs, but are important central nervous system targets. researchgate.netnih.gov While these findings are on related heterocyclic systems, further investigation is required to determine if Imidazo[2,1-c] sciforum.netresearchgate.netnih.govtriazin-3-amine derivatives have any significant activity at GPCRs.

Cellular Mechanistic Investigations

Understanding the cellular pathways affected by Imidazo[2,1-c] sciforum.netresearchgate.netnih.govtriazine derivatives is crucial for their development as therapeutic agents. A key area of investigation has been their ability to induce programmed cell death, or apoptosis, in cancer cells.

Apoptosis Induction Pathways in Cancer Cells

Several studies have shown that derivatives of the imidazotriazine scaffold can induce apoptosis in cancer cells through various mechanisms. For instance, novel 1,3,5-triazine derivatives were found to induce apoptosis through the attenuation of intracellular signaling pathways. In human colon cancer cell lines, the most cytotoxic derivative induced both time- and dose-dependent cell death.

Mechanistic studies on related compounds have provided further insights. For example, a series of 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine derivatives were found to induce apoptosis in human lung cancer cells by upregulating the pro-apoptotic protein BAX and the executioner caspases, caspase 3 and PARP. nih.gov In another study, copper-imidazo[1,2-a]pyridines, a related class of compounds, were shown to induce intrinsic apoptosis in leukaemic cells, characterized by a loss of mitochondrial membrane potential and the activation of caspase-9. researchgate.net Furthermore, these copper complexes also led to an increase in the pro-apoptotic protein Bax and Smac/DIABLO. researchgate.net

In the context of oxidative stress-induced apoptosis, imidazo[2,1-c] sciforum.netresearchgate.netnih.govtriazine derivatives have been shown to modulate key signaling pathways. In human neuroblastoma SH-SY5Y cells subjected to hydrogen peroxide-induced stress, certain derivatives significantly increased the Bcl-2/Bax ratio. sciforum.net These compounds also led to an increase in cleaved caspase-7, cleaved caspase-3, and cleaved PARP levels, all of which are markers of apoptosis. sciforum.net The neuroprotective effects of some of these compounds were associated with the activation of the PI3K/Akt cascade and the inhibition of ERK signaling, suggesting a complex interplay of pathways in mediating their effects on cell survival and death. sciforum.net

Metabolic Reprogramming and Redox Impairment in Cellular Models

Derivatives of the Imidazo[2,1-c] nih.govnih.govacs.orgtriazine scaffold have been investigated for their capacity to counteract oxidative stress, a condition closely linked to cancer cell survival and proliferation. In studies utilizing human neuroblastoma SH-SY5Y cells subjected to hydrogen peroxide (H₂O₂)-induced oxidative stress, certain Imidazo[2,1-c] nih.govnih.govacs.orgtriazine derivatives demonstrated neuroprotective properties. This suggests an ability to modulate cellular redox balance, a critical aspect of cancer cell metabolism.

Broader studies on 3-amino-1,2,4-triazine derivatives have more directly established a link to metabolic and redox impairment in cancer cells. nih.govnih.gov Cellular mechanistic studies have confirmed that these compounds can disrupt the delicate balance of oxidative and glycolytic fluxes within cancer cells. nih.gov This interference with cellular metabolism leads to a state of redox impairment, ultimately contributing to the induction of apoptotic cancer cell death. nih.govnih.gov This disruption is a key component of their anticancer activity, as cancer cells often rely on altered metabolic pathways to sustain their rapid growth and proliferation.

Inhibition of Specific Signaling Pathways (e.g., PDK/PDH Axis, c-Met)

PDK/PDH Axis Inhibition:

A significant body of research has identified the Pyruvate Dehydrogenase Kinase (PDK)/Pyruvate Dehydrogenase (PDH) axis as a primary target of 3-amino-1,2,4-triazine derivatives. nih.govnih.govunipd.it PDKs are crucial enzymes that regulate cellular metabolism by phosphorylating and thereby inhibiting the PDH complex. This inhibition shifts glucose metabolism from oxidative phosphorylation towards glycolysis, a phenomenon known as the Warburg effect, which is a hallmark of many cancers. nih.gov

Numerous studies have demonstrated that 3-amino-1,2,4-triazine-based compounds are potent and selective inhibitors of PDK isoforms, particularly PDK1. nih.govnih.gov By inhibiting PDK, these compounds prevent the inactivation of the PDH complex, leading to a metabolic shift back towards oxidative phosphorylation. This metabolic reprogramming has profound consequences for cancer cells, including decreased lactate (B86563) production and increased oxygen consumption. nih.gov The inhibition of the PDK/PDH axis by these compounds has been shown to effectively hamper cancer cell proliferation and induce apoptosis in various cancer models, including highly aggressive pancreatic ductal adenocarcinoma. nih.govnih.govresearchgate.net

Compound ClassTarget PathwayMechanism of ActionEffect on Cancer CellsReference
3-Amino-1,2,4-triazine derivativesPDK/PDH AxisInhibition of Pyruvate Dehydrogenase Kinase (PDK), leading to activation of the Pyruvate Dehydrogenase (PDH) complex.Metabolic shift from glycolysis to oxidative phosphorylation, leading to metabolic/redox impairment and apoptosis. nih.gov

c-Met Inhibition:

The c-Met receptor tyrosine kinase is another important target in cancer therapy, with its dysregulation implicated in tumor growth, invasion, and metastasis. google.com While the broader triazine scaffold is found in some c-Met inhibitors, current research strongly suggests that the inhibitory activity is specific to certain isomers. nih.gov Specifically, compounds based on the Imidazo[1,2-b] nih.govnih.govacs.orgtriazine and Imidazo[1,2-a]pyridine (B132010) scaffolds have been identified as potent inhibitors of c-Met. nih.govgoogle.comnih.gov

At present, there is a lack of direct scientific evidence to suggest that compounds with the Imidazo[2,1-c] nih.govnih.govacs.orgtriazine scaffold, including Imidazo[2,1-c] nih.govnih.govacs.orgtriazin-3-amine, are inhibitors of the c-Met signaling pathway. The specific spatial arrangement of the fused imidazole (B134444) and triazine rings in the Imidazo[2,1-c] isomer appears to be less favorable for binding to the c-Met kinase domain compared to the Imidazo[1,2-b] and Imidazo[1,2-a] isomers.

Structure-Mechanism Relationships

The structural features of the 3-amino-1,2,4-triazine core are crucial for its biological activity, particularly its ability to inhibit the PDK/PDH axis. While a detailed structure-mechanism relationship specifically for Imidazo[2,1-c] nih.govnih.govacs.orgtriazin-3-amine is still emerging, studies on the broader class of 3-amino-1,2,4-triazine derivatives provide valuable insights. nih.govnih.govnih.gov

Molecular modeling studies have indicated that these compounds can effectively fit within the ATP-binding site of PDK1. nih.govnih.gov The 3-amino group and the nitrogen atoms within the triazine ring are likely involved in key hydrogen bonding interactions with amino acid residues in the active site, contributing to their potent inhibitory activity.

Advanced Computational Chemistry and Cheminformatics for Imidazo 2,1 C 1 2 3 Triazin 3 Amine Research

Quantum Chemical Calculations

Quantum chemical calculations provide a microscopic view of the electronic and geometric properties of molecules. For Imidazo[2,1-c]triazin-3-amine, these methods are instrumental in elucidating its fundamental characteristics.

Electronic Structure Analysis and Molecular Orbital Theory

The electronic character of Imidazo[2,1-c]triazin-3-amine is a key determinant of its reactivity and interaction with biological targets. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) reveals insights into its electron-donating and accepting capabilities. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity.

Furthermore, the distribution of electron density and the molecular electrostatic potential (MEP) map highlight the regions of the molecule that are electron-rich or electron-poor. For Imidazo[2,1-c]triazin-3-amine, the nitrogen atoms of the triazine and imidazole (B134444) rings, along with the exocyclic amine group, are expected to be electron-rich centers, making them susceptible to electrophilic attack and key sites for hydrogen bonding interactions.

Conformational Analysis and Energetic Landscapes

While the fused ring system of Imidazo[2,1-c]triazin-3-amine imparts a degree of rigidity, conformational flexibility can arise from the rotation of the exocyclic amine group. Understanding the energetic landscape associated with this rotation is crucial for identifying the most stable conformations. Computational methods can map the potential energy surface as a function of the relevant dihedral angles. The global minimum on this surface corresponds to the most stable conformer, which is essential for accurate molecular docking and dynamics simulations. These studies help in understanding how the molecule might adapt its shape upon binding to a biological target.

Molecular Docking and Dynamics Simulations

Molecular modeling techniques such as docking and dynamics simulations are powerful tools for predicting how a ligand might interact with a protein target at the atomic level.

Prediction of Ligand-Target Binding Modes

Molecular docking simulations can predict the preferred orientation of Imidazo[2,1-c]triazin-3-amine when it binds to the active site of a protein. These simulations score different binding poses based on factors like intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. For this compound, the nitrogen atoms and the amine group are likely to be key hydrogen bond donors and acceptors, forming crucial interactions that stabilize the ligand-protein complex. The fused ring system can participate in π-stacking and van der Waals interactions with aromatic residues in the binding pocket.

Cheminformatics and Virtual Screening

Library Design and Chemical Space Exploration

The exploration of chemical space surrounding the Imidazo[2,1-c] researchgate.netnih.govacs.orgtriazin-3-amine core is a critical step in identifying novel derivatives with enhanced biological activity. Computational chemistry and cheminformatics provide the tools to design and analyze vast virtual libraries, ensuring a comprehensive yet targeted search for promising new compounds. The concept of chemical space is fundamental, referring to the entire collection of all possible molecules. nih.gov Given that the total chemical space is estimated to encompass approximately 10^63 molecules, its exploration necessitates sophisticated computational strategies. nih.gov

The design of a focused library around the Imidazo[2,1-c] researchgate.netnih.govacs.orgtriazin-3-amine scaffold begins with the identification of key modification points on the core structure. For this fused heterocyclic system, potential sites for substitution can be systematically explored to generate a diverse set of virtual compounds. Multicomponent reactions (MCRs) represent a powerful synthetic strategy for the rapid generation of diverse chemical libraries with complex structures, making them highly valuable in drug discovery and development.

The process of library design often involves the enumeration of virtual compounds by attaching various substituents or fragments to the core scaffold. These substituents are typically selected from commercially available or synthetically accessible building blocks. The resulting virtual library can then be filtered based on a variety of physicochemical properties to ensure drug-likeness and lead-likeness.

Table 1: Exemplar Substituent Groups for Library Generation around the Imidazo[2,1-c] researchgate.netnih.govacs.orgtriazin-3-amine Scaffold

Substitution Site Exemplar R-Groups Rationale for Inclusion
Position R1 -H, -CH3, -Cl, -F, -OCH3Exploration of electronic effects and steric hindrance.
Position R2 -Phenyl, -Pyridyl, -Thienyl, -MorpholinylIntroduction of aromatic and heterocyclic rings for potential π-stacking interactions.
Amine (-NH2) -C(O)CH3, -S(O)2CH3, -CH2-CyclopropylModulation of basicity and introduction of hydrogen bond acceptors/donors.

Once a virtual library is generated, chemical space exploration techniques are employed to understand the diversity and novelty of the designed compounds. Principal Component Analysis (PCA) is a commonly used dimensionality reduction technique that can project the high-dimensional chemical space of a library onto a two- or three-dimensional map. This visualization allows for the assessment of library diversity and the identification of regions of chemical space that are underexplored. The use of molecular quantum numbers (MQN) and other molecular fingerprints can help in creating these maps of chemical diversity. acs.org

The analysis of chemical space can also guide the selection of a representative subset of compounds for synthesis and biological screening, thereby optimizing the use of resources. By comparing the chemical space of the designed library with that of known bioactive molecules or existing compound collections, it is possible to identify novel chemical entities with a higher probability of exhibiting desired biological activities. nih.gov The ultimate goal is to populate uncharted areas of chemical space with novel and synthetically feasible Imidazo[2,1-c] researchgate.netnih.govacs.orgtriazin-3-amine derivatives. acs.org

Scaffold Hopping and Lead Optimization Strategies

Scaffold hopping is a computational strategy employed in drug discovery to identify novel molecular architectures that can mimic the biological activity of a known active compound. This technique is particularly useful when the original scaffold is associated with undesirable properties, such as poor pharmacokinetics or off-target effects. In the context of Imidazo[2,1-c] researchgate.netnih.govacs.orgtriazin-3-amine, scaffold hopping can be used to discover new core structures that retain the key pharmacophoric features required for biological activity.

The process of scaffold hopping often begins with the generation of a 3D pharmacophore model based on the Imidazo[2,1-c] researchgate.netnih.govacs.orgtriazin-3-amine scaffold and its known interactions with a biological target. This model defines the essential spatial arrangement of features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. Virtual screening of large compound databases against this pharmacophore model can then identify compounds with different core structures but a similar arrangement of key features.

Fragment-based drug discovery (FBDD) is a related approach where small molecular fragments are identified as starting points for developing lead compounds. scienceopen.com These fragments can be grown or merged to create novel molecules with improved properties. scienceopen.com Computational methods like BREED can be used to merge fragments and generate new hybrid molecules. scienceopen.com

Once a promising lead compound, either from the original library or a scaffold hopping approach, is identified, lead optimization strategies are employed to fine-tune its properties. This iterative process involves making small, targeted modifications to the lead structure to improve its potency, selectivity, and pharmacokinetic profile. In silico techniques play a crucial role in guiding this process.

Molecular docking is a key computational tool used in lead optimization to predict the binding mode and affinity of a ligand to its target protein. nih.gov By visualizing the interactions between the compound and the protein's active site, medicinal chemists can make informed decisions about which modifications are likely to improve binding. For instance, if docking studies reveal an unoccupied hydrophobic pocket in the active site, a hydrophobic group can be added to the ligand to exploit this interaction.

Molecular dynamics (MD) simulations can provide further insights into the stability of the protein-ligand complex and the conformational changes that may occur upon binding. nih.gov These simulations can help to refine the binding mode predicted by docking and provide a more accurate estimation of binding free energy. nih.gov

Table 2: Hypothetical Lead Optimization of an Imidazo[2,1-c] researchgate.netnih.govacs.orgtriazin-3-amine Derivative

Compound ID Modification Predicted Binding Affinity (kcal/mol) Predicted ADME Property (e.g., Caco-2 permeability)
Lead-001 R1=-H, R2=-Phenyl-8.5Moderate
Opt-001a R1=-F, R2=-Phenyl-8.9Moderate
Opt-001b R1=-H, R2=-4-Fluorophenyl-9.2High
Opt-001c R1=-H, R2=-Phenyl, Amine acylated-7.8High

Future Directions and Research Perspectives

Development of Novel Imidazo[2,1-c]researchgate.netnih.govnih.govtriazin-3-amine Analogues with Enhanced Specificity

The future development of Imidazo[2,1-c] researchgate.netnih.govnih.govtriazin-3-amine analogues is centered on enhancing their specificity and potency towards biological targets. A key strategy involves the strategic modification of the core structure. By combining the imidazotriazine scaffold with other pharmacophores, researchers aim to create hybrid molecules with improved activity. researchgate.net This approach, known as molecular hybridization, has shown promise in developing potent and selective inhibitors for various targets. nih.gov

Structure-Activity Relationship (SAR) studies will remain crucial in guiding the rational design of new analogues. For instance, research on related fused triazine systems has demonstrated that specific substitutions can significantly impact biological activity. In one study, the introduction of different aryl groups led to the identification of a compound with potent antimicrobial activity. researchgate.net The goal is to synthesize a library of derivatives with diverse substituents at various positions of the imidazotriazine ring system to systematically probe the structural requirements for optimal interaction with a target.

The design of analogues is not limited to a single therapeutic area. For example, a series of imidazo[1,2-a] researchgate.netijpsr.infonih.govtriazines were developed as inhibitors of focal adhesion kinase (FAK), a target in cancer therapy. nih.gov These compounds demonstrated significant anticancer efficacy, with the most potent inhibitor showing an IC50 value of 50 nM against FAK. nih.gov Similarly, 3-amino-1,2,4-triazine derivatives have been designed as selective inhibitors of pyruvate dehydrogenase kinase 1 (PDK1), a key enzyme in cancer metabolism, showing potential in treating aggressive pancreatic cancer. nih.gov These examples highlight the potential for creating highly specific inhibitors by modifying the core structure.

Compound ClassTargetKey Findings
Imidazo[2,1-c] researchgate.netnih.govnih.govtriazine derivativesBacteria and FungiCertain derivatives showed high antibacterial and antifungal activities, with one compound being particularly potent. researchgate.net
Imidazo[1,2-a] researchgate.netijpsr.infonih.govtriazinesFocal Adhesion Kinase (FAK)Displayed potent inhibition of FAK with IC50 values in the nanomolar range and exhibited significant anticancer activity. nih.gov
3-Amino-1,2,4-triazine derivativesPyruvate Dehydrogenase Kinase 1 (PDK1)Acted as potent and subtype-selective inhibitors of PDK, inducing cancer cell death at low micromolar doses. nih.gov
Imidazo[2,1-f] researchgate.netnih.govnih.govtriazinesAMP deaminase (AMPD)Analogues designed as ribose phosphate mimics showed good inhibition of human AMPD isozymes. researchgate.net

Exploration of New Biological Targets and Therapeutic Applications

The broad biological activity of the 1,2,4-triazine (B1199460) core suggests that Imidazo[2,1-c] researchgate.netnih.govnih.govtriazin-3-amine derivatives may have therapeutic potential beyond their currently known applications. ijpsr.infomdpi.com While research has highlighted their antimicrobial and anticancer properties, the scaffold's versatility warrants investigation into a wider range of diseases. researchgate.netnih.govnih.gov

The 1,2,4-triazine nucleus is a component of compounds with diverse biological activities, including antiviral, anti-inflammatory, neuroprotective, antimalarial, and anticonvulsant properties. ijpsr.infonih.gov This provides a strong rationale for screening Imidazo[2,1-c] researchgate.netnih.govnih.govtriazin-3-amine analogues against a broader panel of biological targets. For example, derivatives could be evaluated as inhibitors of kinases involved in inflammatory pathways or as modulators of receptors in the central nervous system. ijpsr.info

Recent studies on related fused triazine systems have revealed activity against a variety of human cancer cell lines, suggesting that these compounds may target multiple pathways involved in cell proliferation. nih.govnih.gov The antitubercular potential of related imidazole (B134444) and triazole derivatives also points towards a promising avenue for new applications. nih.gov The exploration of enzyme inhibition is another fertile ground for discovery. For instance, different imidazotriazine isomers have been synthesized as potential inhibitors of AMP deaminase, an enzyme implicated in various metabolic processes. researchgate.net

Potential Therapeutic Areas for Imidazo[2,1-c] researchgate.netnih.govnih.govtriazin-3-amine Analogues:

Oncology: Targeting kinases like FAK and PDK, which are involved in cancer progression and metabolism. nih.govnih.gov

Infectious Diseases: Developing new agents against drug-resistant bacteria, fungi, and viruses, including Mycobacterium tuberculosis. researchgate.netijpsr.infonih.gov

Neurological Disorders: Investigating potential neuroprotective effects. ijpsr.info

Inflammatory Diseases: Exploring the inhibition of pathways involved in inflammation. ijpsr.info

Integration of Artificial Intelligence and Machine Learning in Imidazotriazine Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery and can significantly accelerate the development of novel Imidazo[2,1-c] researchgate.netnih.govnih.govtriazin-3-amine-based therapeutics. nih.govijettjournal.org These computational tools can be applied at various stages of the discovery pipeline, from initial target identification to lead optimization. nih.govmdpi.com

AI/ML algorithms can analyze vast biological and chemical datasets to identify and validate novel drug targets for imidazotriazine derivatives. nih.gov In the design phase, generative models can propose novel molecular structures with desired properties, expanding the chemical space beyond what is achievable through traditional methods. mdpi.commednexus.org This de novo drug design approach can lead to the creation of innovative analogues with enhanced potency and selectivity.

Furthermore, ML models, such as quantitative structure-activity relationship (QSAR) models, can predict the biological activity of virtual compounds before they are synthesized. mdpi.com This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. AI can also predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, which is crucial for selecting compounds with favorable pharmacokinetic profiles for further development. dntb.gov.ua

Applications of AI/ML in Imidazotriazine Research:

ApplicationDescriptionPotential Impact
Target Identification Analyzing genomic and proteomic data to identify novel biological targets. nih.govAccelerates the initial stages of drug discovery.
Virtual Screening Screening large virtual libraries of imidazotriazine analogues against a specific target. nih.govIncreases the efficiency of hit identification.
De Novo Drug Design Generating novel imidazotriazine structures with optimized properties. mdpi.comLeads to the discovery of novel and more effective drug candidates.
ADMET Prediction Predicting the pharmacokinetic and toxicity profiles of new compounds. dntb.gov.uaReduces late-stage attrition of drug candidates.

Sustainable and Scalable Synthetic Methodologies

The advancement of Imidazo[2,1-c] researchgate.netnih.govnih.govtriazin-3-amine derivatives from laboratory-scale research to potential clinical applications necessitates the development of sustainable and scalable synthetic methods. Future research will focus on creating synthetic pathways that are not only efficient in terms of yield but also environmentally friendly and economically viable. nih.gov

Modern synthetic strategies such as multicomponent reactions (MCRs) offer a powerful approach to building molecular complexity in a single step, which aligns with the principles of green chemistry. researchgate.netmdpi.com These reactions are atom-economical and can reduce the number of synthetic steps, purification procedures, and waste generation. One-pot synthesis procedures have been successfully developed for related imidazo[2,1-c] researchgate.netnih.govnih.govtriazole-5-amine derivatives, demonstrating the feasibility of this approach. researchgate.net

The use of inexpensive and readily available starting materials is also a key consideration. For instance, many triazine derivatives can be synthesized from cyanuric chloride, a cost-effective precursor. mdpi.comrsc.org Research into catalysis, including the use of novel catalysts to improve reaction rates and selectivity under milder conditions, will be instrumental. The development of synthetic strategies that avoid the use of harsh reagents and solvents and allow for easy purification is a priority. nih.gov An example is the synthesis of triazine-derived salts in high yields without the need for extensive purification steps. nih.gov The ability to scale up these processes is crucial for producing the quantities of material needed for extensive preclinical and clinical evaluation. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Imidazo[2,1-c][1,2,4]triazin-3-amine derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclization reactions of precursor heterocycles. For example, imidazo-triazine derivatives can be synthesized via palladium-catalyzed coupling or condensation of amidrazones with diketones. Optimization involves adjusting substituent positions (e.g., carboxyphenylethyl groups) and reaction parameters (temperature, solvent polarity). Microwave-assisted synthesis can reduce reaction time and improve yields .

Q. How are Imidazo[2,2,4-triazin-3-amine derivatives structurally characterized?

  • Methodological Answer : Characterization relies on NMR (¹H, ¹³C, DEPT-135), high-resolution mass spectrometry (HRMS), and X-ray crystallography. Substituent effects on chemical shifts (e.g., downfield shifts for NH₂ groups in DMSO-d₆) are critical for confirming regiochemistry. For example, in 3-(carboxyphenylethyl) derivatives, key peaks at δ 8.2–8.5 ppm (aromatic protons) and δ 4.3–4.7 ppm (ethyl linkers) are diagnostic .

Q. What biochemical assays are used to evaluate the inhibitory activity of these compounds?

  • Methodological Answer : AMP deaminase inhibition is assessed via enzyme kinetics (IC₅₀ determination) using recombinant enzymes (e.g., Arabidopsis ΔV211M isoform). Assays involve monitoring ammonia production via glutamate dehydrogenase coupling. Data normalization against positive controls (e.g., coformycin) and statistical validation (triplicate runs, p < 0.05) are essential .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, QSAR) guide the design of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps, Mulliken charges) to predict reactivity. Quantum chemical reaction path searches identify energetically favorable intermediates. Machine learning models trained on IC₅₀ datasets can optimize substituent patterns for target affinity .

Q. How do researchers address contradictory inhibitory data across enzyme isoforms (e.g., human vs. plant AMP deaminases)?

  • Methodological Answer : Isoform-specific discrepancies arise from active-site residues (e.g., Val211Met mutations). Use homology modeling (Swiss-Model, AlphaFold) to compare binding pockets. Validate via site-directed mutagenesis and kinetic profiling (Km, Vmax). Cross-reactivity assays with related enzymes (e.g., adenosine deaminase) rule off-target effects .

Q. What strategies improve selectivity against off-target kinases or oxidases?

  • Methodological Answer : Introduce steric hindrance groups (e.g., ortho-substituted aryl rings) to block non-specific interactions. Competitive binding assays (SPR, ITC) quantify selectivity ratios. Parallel synthesis of analogs with varied substituents (e.g., methyl, nitro, halogens) identifies structure-activity relationships (SAR) .

Q. How can factorial design optimize reaction yields in multi-step syntheses?

  • Methodological Answer : Apply 2^k factorial designs to screen variables (catalyst loading, temperature, solvent ratio). For example, a 2³ design (temperature: 80°C vs. 120°C; solvent: DMF vs. THF; catalyst: Pd(OAc)₂ vs. PdCl₂) identifies interactions. Response surface methodology (RSM) then refines optimal conditions .

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